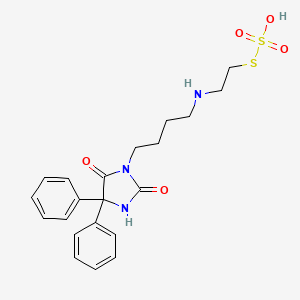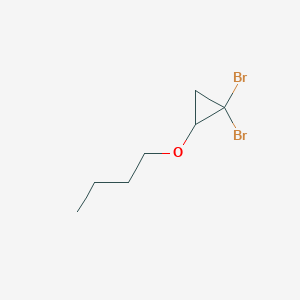
1,1-Dibromo-2-butoxycyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-butoxycyclopropane is an organic compound with the molecular formula C₇H₁₂Br₂O. It is a cyclopropane derivative featuring two bromine atoms and a butoxy group attached to the cyclopropane ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
準備方法
1,1-Dibromo-2-butoxycyclopropane can be synthesized through several methods. One common approach involves the addition of dibromocarbene to butoxy-substituted alkenes. This reaction typically requires the presence of a strong base, such as potassium tert-butoxide, to generate the dibromocarbene intermediate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative .
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. These methods often include continuous flow processes and advanced purification techniques to isolate the final product.
化学反応の分析
1,1-Dibromo-2-butoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of 2-butoxycyclopropane.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the butoxy group to form corresponding carboxylic acids.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Dibromo-2-butoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study the effects of cyclopropane derivatives on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
作用機序
The mechanism of action of 1,1-dibromo-2-butoxycyclopropane involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the strained cyclopropane ring and the electron-withdrawing bromine atoms. These features make it a potent electrophile, capable of reacting with nucleophiles in biological systems. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or antimicrobial activity .
類似化合物との比較
1,1-Dibromo-2-butoxycyclopropane can be compared to other similar compounds, such as:
1,1-Dibromo-2-methoxycyclopropane: Similar in structure but with a methoxy group instead of a butoxy group.
1,1-Dibromo-2-ethoxycyclopropane: Features an ethoxy group, leading to different reactivity and applications.
1,1-Dibromo-2-propoxycyclopropane: Contains a propoxy group, which affects its chemical properties and uses.
These compounds share the common feature of having a dibromo-substituted cyclopropane ring but differ in their alkoxy substituents, leading to variations in their chemical behavior and applications .
特性
CAS番号 |
50525-80-9 |
|---|---|
分子式 |
C7H12Br2O |
分子量 |
271.98 g/mol |
IUPAC名 |
1,1-dibromo-2-butoxycyclopropane |
InChI |
InChI=1S/C7H12Br2O/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |
InChIキー |
CEJCEERKTIPTRC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CC1(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


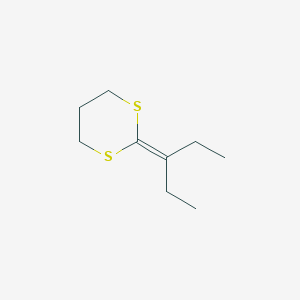
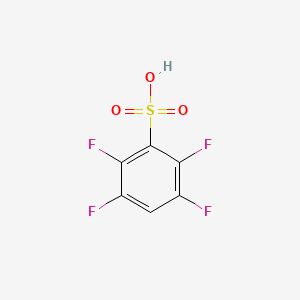
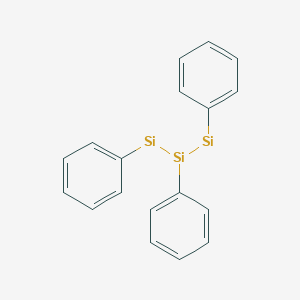



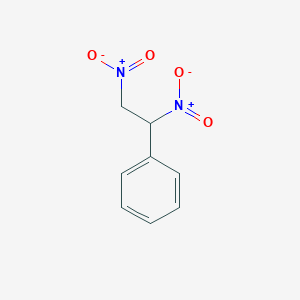
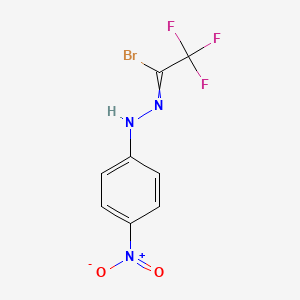
![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
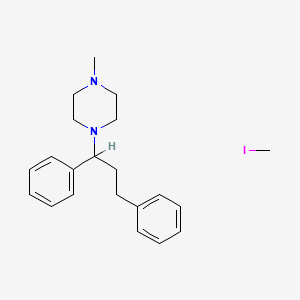
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)


